MgATP(2-)

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

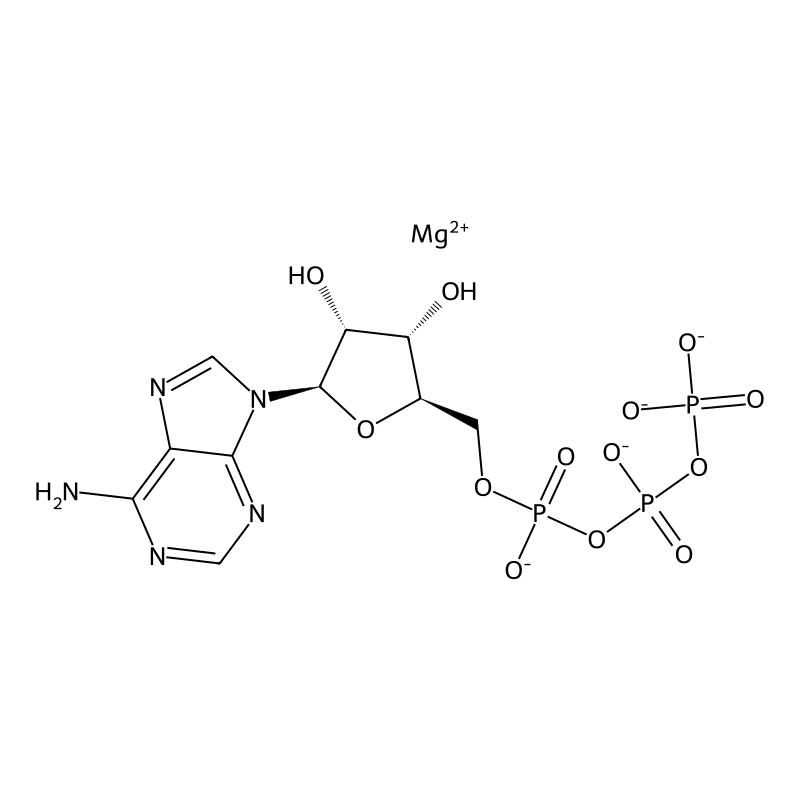

Magnesium adenosine triphosphate, represented as MgATP(2-), is a complex of magnesium ion and adenosine triphosphate. This compound plays a crucial role in various biochemical processes as it serves as a cofactor for numerous enzymatic reactions. The magnesium ion is essential for stabilizing the structure of adenosine triphosphate, which is vital for energy transfer within cells. The presence of magnesium significantly influences the reactivity and stability of adenosine triphosphate, making it an essential component in cellular metabolism.

- Hydrolysis Reaction:

The hydrolysis of magnesium adenosine triphosphate releases energy, which is utilized in various biological processes. The reaction can be represented as follows:Here, the hydrolysis results in the formation of adenosine diphosphate (ADP) and inorganic phosphate (Pi), releasing energy necessary for cellular functions . - Formation of Complexes:

Magnesium adenosine triphosphate can also form complexes with other molecules, such as proteins and nucleotides, influencing their activity and stability. For instance, it is involved in the activation of enzymes that require magnesium for their catalytic activity .

Magnesium adenosine triphosphate is vital in several biological activities:

- Energy Transfer: It acts as a primary energy currency in cells, facilitating energy transfer through its hydrolysis.

- Enzyme Activation: Many enzymes require magnesium adenosine triphosphate for activation, including those involved in DNA replication and protein synthesis.

- Signal Transduction: It plays a role in signaling pathways by serving as a substrate for kinases that phosphorylate proteins, thereby altering their activity .

The synthesis of magnesium adenosine triphosphate can be achieved through various methods:

- Direct Combination: Magnesium ions can be directly combined with adenosine triphosphate under controlled conditions to form magnesium adenosine triphosphate.

- Biochemical Synthesis: In biological systems, magnesium adenosine triphosphate is synthesized from adenosine diphosphate and inorganic phosphate in the presence of magnesium ions through enzymatic reactions catalyzed by ATP synthase during cellular respiration.

- Chemical Synthesis: Laboratory methods may involve the reaction of adenosine triphosphate with magnesium salts under specific pH and temperature conditions to produce magnesium adenosine triphosphate .

Magnesium adenosine triphosphate has numerous applications across various fields:

- Biochemistry: It is extensively used in biochemical assays to study enzyme kinetics and metabolic pathways.

- Pharmaceuticals: Its role as a cofactor makes it significant in drug formulations aimed at enhancing metabolic processes or treating deficiencies.

- Agriculture: Magnesium adenosine triphosphate is utilized in fertilizers to promote plant growth by enhancing energy metabolism within plant cells .

Research has demonstrated that magnesium adenosine triphosphate interacts with various biomolecules, influencing their function:

- Protein Interactions: Studies indicate that magnesium adenosine triphosphate binds to specific sites on proteins, modulating their activity and stability.

- Nucleotide Interactions: It also interacts with other nucleotides, affecting nucleotide exchange rates and influencing signaling pathways .

- Enzyme Kinetics: The presence of magnesium ions alters the kinetic parameters of enzymes that utilize magnesium adenosine triphosphate as a substrate, highlighting its importance in enzymatic reactions .

Several compounds are similar to magnesium adenosine triphosphate, each with unique properties and functions:

| Compound | Formula | Key Characteristics |

|---|---|---|

| Adenosine Triphosphate | ATP | Primary energy carrier without metal ion stabilization |

| Calcium Adenosine Triphosphate | CaATP | Similar function but involves calcium ions |

| Potassium Adenosine Triphosphate | KATP | Functions similarly but with potassium ions |

| Sodium Adenosine Triphosphate | NaATP | Involved in cellular signaling with sodium ions |

Uniqueness of Magnesium Adenosine Triphosphate

Magnesium adenosine triphosphate is unique due to its specific role in stabilizing the negative charges on the phosphate groups of adenosine triphosphate. This stabilization is crucial for its reactivity and interaction with enzymes that require magnesium for optimal function. Unlike other metal complexes of adenosine triphosphate, such as calcium or potassium forms, magnesium forms exhibit enhanced catalytic properties due to the favorable coordination geometry provided by the divalent magnesium ion .